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Compound of Interest

Compound Name: S,S-Diphenylsulfilimine

CAS No.: 36744-90-8

Cat. No.: B1605948 Get Quote

Executive Summary
The direct introduction of a "free" (unprotected) NH group into organic molecules is a high-

value transformation in medicinal chemistry, often circumventing the need for

protection/deprotection sequences. S,S-Diphenylsulfilimine (Ph₂S=NH), available

commercially as a stable monohydrate, serves as a practical "NH" synthon. Upon N-transfer, it

releases diphenyl sulfide (Ph₂S), which can be recovered. This guide details the preparation of

the free reagent and its application in Iridium-catalyzed allylic amination (synthesis of primary

allylic amines) and Nucleophilic Aziridination.

Chemical Properties & Reagent Preparation[1][2][3]
[4][5][6][7][8][9][10][11]
While Ph₂S=NH is often sold as a monohydrate (Ph₂S=NH·H₂O), certain catalytic applications

require the anhydrous free base or specific handling to prevent catalyst deactivation.

Properties
CAS: 68837-61-6 (Monohydrate)

Appearance: White to off-white crystalline solid.
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Stability: The monohydrate is stable at room temperature. The anhydrous free base is

hygroscopic and should be stored under inert gas at -20°C to prevent hydrolysis or

oligomerization.

Byproduct: Diphenyl sulfide (Ph₂S) – distinct odor; removable via column chromatography

(non-polar).

Protocol A: Preparation of Free S,S-Diphenylsulfilimine
For applications requiring strictly anhydrous conditions (though many tolerate the hydrate).

Principle: Deprotonation of the sulfiliminium salt derived from diphenyl sulfide.

Step 1: Amination

Step 2: Neutralization
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Figure 1: Generation of free sulfilimine from sulfide precursors.

Step-by-Step:

Amination: Dissolve diphenyl sulfide (1.0 equiv) in CH₂Cl₂ (0.5 M). Add O-

mesitylenesulfonylhydroxylamine (MSH) (1.1 equiv) portion-wise at 0°C. Stir for 2 hours.

Precipitation: Add Et₂O to precipitate the white sulfiliminium salt. Filter and dry.[1]
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Neutralization: Suspend the salt in MeOH. Add 10% aqueous NaOH (1.5 equiv) at 0°C. Stir

for 10 min.

Extraction: Extract with CH₂Cl₂. Dry organic layer over K₂CO₃ (avoid acidic drying agents like

MgSO₄ which might revert the equilibrium).

Concentration: Evaporate solvent to yield Ph₂S=NH as a white solid. Use immediately or

store at -20°C.

Application 1: Enantioselective Synthesis of
Primary Allylic Amines
Reference: Grange, R. L., et al. Chem. Sci., 2015, 6, 777-781.[2][3][4]

This is the "killer application" for Ph₂S=NH. It acts as a nucleophile in an Iridium-catalyzed

allylic substitution.[5] The resulting allylic sulfilimine is easily hydrolyzed to a primary amine,

avoiding the harsh deprotection required for phthalimides or sulfonamides.

Mechanism
The Ir-catalyst forms a

-allyl complex. Ph₂S=NH attacks the allyl terminus. The resulting product is an allylic sulfilimine.
Treatment with acid cleaves the S=N bond, releasing Ph₂S and the primary amine salt.
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Figure 2: Ir-catalyzed allylic amination workflow using Ph₂S=NH.

Protocol B: Ir-Catalyzed Allylic Amination
Reagents:

[Ir(cod)Cl]₂ (2 mol%)[4]

Chiral Phosphoramidite Ligand (4 mol%)

Allylic Carbonate (1.0 equiv)

S,S-Diphenylsulfilimine Monohydrate (1.1 equiv)
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Solvent: CH₂Cl₂ (anhydrous)

Procedure:

Catalyst Activation: In a flame-dried vial, mix [Ir(cod)Cl]₂ and the phosphoramidite ligand in

CH₂Cl₂. Stir at RT for 10 min. Add propylamine (1.0 equiv relative to Ir) to activate the

catalyst (forming the active species). Stir 10 min, then remove volatiles in vacuo if necessary

(or proceed if using optimized pre-catalyst).

Reaction: Dissolve the activated catalyst in CH₂Cl₂. Add the allylic carbonate.[6]

Addition: Add Ph₂S=NH·H₂O (1.1 equiv). Note: The monohydrate is often tolerated, but

adding MgSO₄ or using the free base improves yields for sensitive substrates.

Incubation: Stir at 35°C for 16–24 hours.

Hydrolysis (One-Pot): Add 1N HCl (aq) or HCl in dioxane to the reaction mixture. Stir for 1

hour at RT.

Workup: Wash with Et₂O (removes Ph₂S byproduct). Basify the aqueous layer (NaOH) and

extract with CH₂Cl₂ to obtain the primary allylic amine.

Data Summary: Substrate Scope (Representative)

Substrate (R)
Product (Primary
Amine)

Yield (%) ee (%)

Phenyl (Linear)
1-Phenylprop-2-en-1-

amine
88% 96%

Naphthyl
1-(1-Naphthyl)prop-2-

en-1-amine
81% 94%

Alkyl (n-Pr) Hex-1-en-3-amine 74% 97%

Application 2: Nucleophilic Aziridination of Enones
Reference: Furukawa, N., et al. Tetrahedron, 1980, 36, 73.
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Unlike Rh-catalyzed aziridination (which uses electrophilic nitrenes on electron-rich alkenes),

Ph₂S=NH reacts with electron-deficient alkenes (Michael acceptors) to form aziridines.

Protocol C: Aziridination of Chalcones
Principle: Ph₂S=NH adds to the

-carbon of an

-unsaturated ketone. The resulting enolate displaces Ph₂S in an intramolecular

-type ring closure.

Procedure:

Setup: Charge a flask with Chalcone (1.0 mmol) and Toluene (5 mL).

Reagent: Add Ph₂S=NH (1.2 mmol).

Conditions: Heat to reflux (110°C) for 3–6 hours.

Monitoring: Monitor by TLC. The disappearance of the enone and formation of a more polar

spot indicates conversion.

Workup: Cool to RT. Concentrate. Purify via silica gel chromatography.

Note: The product is an NH-aziridine (2-benzoyl-3-phenylaziridine).

Caution: NH-aziridines are sensitive to ring opening on acidic silica. Use basified silica

(1% Et₃N in eluent) for purification.

Troubleshooting & Expert Tips
Handling the "Free NH"
The NH proton in Ph₂S=NH is weakly acidic (

~ 10-11). It can be deprotonated by strong bases (NaH, BuLi) to form the anion [Ph₂S=N]⁻,
which is a potent nucleophile. However, in the protocols above, it is used as the neutral
species.
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Removing Diphenyl Sulfide (Ph₂S)
The ubiquitous byproduct, Ph₂S, is a foul-smelling oil.

Removal: It is highly lipophilic. In the Amine Synthesis (Protocol B), an acid-base extraction

is the best method:

Acidify reaction (Amine -> Ammonium salt; Ph₂S stays organic).

Wash aqueous layer with Hexanes/Ether (removes Ph₂S).

Basify aqueous layer and extract Amine.

Storage
Store Ph₂S=NH·H₂O in a brown bottle at 4°C. If the solid turns yellow or smells strongly of

sulfide, it has partially decomposed. Recrystallize from EtOAc/Hexanes if necessary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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